![molecular formula C12H11N3O4S2 B2992985 methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448070-21-0](/img/structure/B2992985.png)
methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
The compound “methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic molecule that contains a pyrrolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is attached to a thiophene ring via a sulfonyl group, and a methyl ester is attached to the thiophene ring .
Scientific Research Applications
Synthesis and Antitumor Potential
Research has focused on the synthesis of derivatives like thiophene and N-substituted thieno[3,2-d]pyrimidine for their antitumor and antibacterial properties. Compounds synthesized from related chemical structures have shown significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancers, with certain derivatives outperforming standard drugs like doxorubicin in efficacy. These findings suggest potential applications in cancer therapy and drug development (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial Applications
The synthesized compounds have also been evaluated for their antibacterial activity, showing high activity against both Gram-positive and Gram-negative bacteria. This highlights their potential use as novel antibacterial agents, addressing the increasing concern over antibiotic resistance (Hafez, Alsalamah, & El-Gazzar, 2017).
Chemoselective Synthesis
Further research includes the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, utilizing efficient nanocatalysts. This approach not only offers a new pathway for synthesizing complex heterocyclic compounds but also presents a method with rapid reaction times and good yields. Such synthetic advancements contribute to the pharmaceutical industry by providing more efficient ways to produce potential drug candidates (Jahanshahi et al., 2018).
Dual Inhibitor Development
Another significant application is the design and synthesis of compounds as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor activity. These dual inhibitors represent a promising approach in cancer treatment by simultaneously blocking two critical enzymes involved in the folate pathway, potentially leading to more effective therapies with reduced resistance (Gangjee et al., 2000).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-mercapto-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one, have been associated with the de novo purine metabolic enzyme, phosphoribosylaminoimidazole carboxylase (paics) . PAICS has been identified as an oncogene in several tumor types .
Mode of Action
Based on its structural similarity to other pyrrolo[2,3-d]pyrimidines, it may interact with its target enzyme, potentially inhibiting its function and disrupting the associated biochemical pathways .
Biochemical Pathways
The compound may affect the de novo purine metabolic pathway . This pathway is involved in nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation . Disruption of this pathway could lead to a variety of downstream effects, potentially including the inhibition of tumor growth .
Result of Action
Given its potential role in inhibiting the de novo purine metabolic pathway, it may result in the disruption of nucleotide synthesis and other related processes . This could potentially lead to the inhibition of cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-19-12(16)11-10(2-3-20-11)21(17,18)15-5-8-4-13-7-14-9(8)6-15/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGFUORBPXZYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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